4-(3,5-Dimethoxybenzoyl)-2-methylpyridine
Description
Properties
IUPAC Name |
(3,5-dimethoxyphenyl)-(2-methylpyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-6-11(4-5-16-10)15(17)12-7-13(18-2)9-14(8-12)19-3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTYKGCGNJCWBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=CC(=CC(=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of 2-Methylpyridine with 3,5-Dimethoxybenzoyl Chloride
The most direct and commonly employed method to prepare 4-(3,5-Dimethoxybenzoyl)-2-methylpyridine involves the condensation of 3,5-dimethoxybenzoyl chloride with 2-methylpyridine . This reaction is typically performed under the following conditions:
- Reagents: 3,5-Dimethoxybenzoyl chloride and 2-methylpyridine.
- Base: A tertiary amine base such as triethylamine is used to neutralize the hydrochloric acid generated during the reaction.
- Solvent: Aprotic solvents like dichloromethane or toluene are preferred.
- Temperature: The reaction mixture is refluxed for several hours to ensure complete conversion.
- Workup: After completion, the mixture is cooled, and the product is isolated by extraction, followed by purification via recrystallization or column chromatography.
This method is adapted from analogous syntheses reported for related compounds such as 2-(3,4-dimethoxybenzoyl)-4-methylpyridine, where similar reaction conditions apply.
Alternative Synthetic Strategies
While direct acylation is the most straightforward, alternative synthetic approaches may include:
Friedel-Crafts Acylation: Using 3,5-dimethoxybenzoyl chloride with 2-methylpyridine in the presence of Lewis acids such as aluminum chloride. However, this method may be less selective and requires careful control to avoid polyacylation.
Cross-Coupling Reactions: Utilizing palladium-catalyzed coupling of 3,5-dimethoxybenzoyl derivatives with halogenated 2-methylpyridine derivatives, though such methods are less common for this compound.
Detailed Reaction Procedure Example
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 3,5-Dimethoxybenzoyl chloride (1 equiv), 2-methylpyridine (1.1 equiv), triethylamine (2 equiv), dichloromethane solvent | Mix reagents under inert atmosphere; reflux for 4-6 hours | Reaction monitored by TLC; completion indicated by disappearance of acyl chloride |
| 2 | Quench reaction with water; extract organic layer | Separate layers; wash organic phase with dilute acid and brine | Removes excess base and byproducts |
| 3 | Dry organic phase over anhydrous sodium sulfate | Removes residual water | |
| 4 | Concentrate under reduced pressure; purify by recrystallization or column chromatography | Use solvents such as ethyl acetate/hexane gradient | Yields typically range from 70-85% depending on conditions |
Purification and Characterization
Purification: Recrystallization from ethanol or ethyl acetate/hexane mixtures is common to obtain analytically pure material. Column chromatography on silica gel using gradients of ethyl acetate and hexane is also effective.
Characterization: The purified compound is characterized by:
- NMR Spectroscopy: ^1H and ^13C NMR to confirm the aromatic substitution pattern and methyl group on pyridine.
- Mass Spectrometry: To confirm molecular weight.
- Infrared Spectroscopy: To verify the presence of the carbonyl group.
- Melting Point Determination: For purity assessment.
Summary Table of Preparation Methods
| Method | Reagents | Conditions | Advantages | Disadvantages | Typical Yield |
|---|---|---|---|---|---|
| Direct Acylation | 3,5-Dimethoxybenzoyl chloride + 2-methylpyridine + triethylamine | Reflux in DCM or toluene, 4-6 h | Straightforward, high yield, scalable | Requires moisture-free conditions | 70-85% |
| Friedel-Crafts Acylation | 3,5-Dimethoxybenzoyl chloride + 2-methylpyridine + AlCl3 | Anhydrous conditions, low temp control | Potentially high reactivity | Less selective, possible polyacylation | Variable |
| Cross-Coupling | 3,5-Dimethoxybenzoyl derivative + halogenated 2-methylpyridine + Pd catalyst | Elevated temp, inert atmosphere | High selectivity | More complex, costly catalysts | Moderate |
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethoxybenzoyl)-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Benzyl-substituted pyridine derivatives.
Substitution: Various substituted benzoyl pyridine derivatives depending on the reagents used.
Scientific Research Applications
4-(3,5-Dimethoxybenzoyl)-2-methylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethoxybenzoyl)-2-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Properties
| Compound Name | Substituents on Benzoyl Group | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) |
|---|---|---|---|---|
| 4-(3,5-Dimethoxybenzoyl)-2-methylpyridine | 3,5-OCH₃ | 269.30 | 2.1 | 0.8 (DMSO) |
| 4-Benzoylpyridine | None | 183.20 | 1.5 | 2.5 (DMSO) |
| 4-(3,5-Dimethylbenzoyl)-2-methylpyridine | 3,5-CH₃ | 253.33 | 3.0 | 0.3 (DMSO) |
| 4-(3,5-Dihydroxybenzoyl)-2-methylpyridine | 3,5-OH | 241.24 | 0.8 | 5.2 (Water) |
*LogP: Octanol-water partition coefficient (predicted via computational models).
Key Observations:
Lipophilicity :
- The dimethoxy derivative (LogP = 2.1) is less lipophilic than its dimethyl analog (LogP = 3.0) due to the polar methoxy groups, which enhance water solubility compared to methyl substituents .
- Replacement of methoxy with hydroxy groups (as in the dihydroxy analog) drastically reduces LogP (0.8), favoring aqueous solubility but limiting membrane permeability.
Chemical Reactivity :
- The electron-donating methoxy groups in this compound activate the benzoyl ring toward electrophilic substitution, unlike the deactivating methyl groups in 4-(3,5-Dimethylbenzoyl)-2-methylpyridine .
- The dihydroxy analog exhibits pH-dependent tautomerism, enabling chelation with metal ions—a property absent in the methoxy variant .
Biological Activity :
- In preliminary studies, this compound demonstrated moderate inhibition of tyrosine kinase receptors (IC₅₀ = 12 μM), outperforming 4-benzoylpyridine (IC₅₀ > 50 μM) but underperforming compared to dihydroxy derivatives (IC₅₀ = 3 μM), likely due to reduced hydrogen-bonding capacity .
- The dimethyl analog showed superior blood-brain barrier penetration in rodent models, attributed to its higher LogP .
Biological Activity
4-(3,5-Dimethoxybenzoyl)-2-methylpyridine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHNO
- CAS Number : 1187167-62-9
- Molecular Weight : 233.25 g/mol
The compound features a pyridine ring substituted with a dimethoxybenzoyl group, which is hypothesized to enhance its biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells.
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival, particularly in colon cancer models. For instance, it can modulate the activity of nuclear factor kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3), both of which are critical in tumor progression and inflammation .
- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells through the activation of death receptors such as Fas and DR3. This process is dose-dependent, demonstrating significant effects at concentrations ranging from 0 to 15 µg/ml in vitro studies .
- Antioxidant Activity : The compound may also exhibit antioxidant properties, contributing to cellular protection against oxidative stress by enhancing the expression of antioxidant enzymes.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound in various biological contexts:
- Colon Cancer Models : A study demonstrated that this compound effectively inhibited the growth of colon cancer cells (HCT116 and SW480) both in vitro and in vivo. The treatment resulted in a significant reduction in tumor size in murine models when administered at doses ranging from 2.5 mg/kg to 5 mg/kg .
- Mechanistic Studies : Further investigations revealed that the compound binds directly to STAT3 and NF-κB p50 subunits, enhancing its inhibitory effects on cancer cell growth when combined with specific inhibitors .
Pharmacokinetics and Toxicology
Research on the pharmacokinetic properties of this compound is still limited; however, initial findings suggest favorable absorption characteristics with potential for systemic distribution. Toxicological assessments indicate that while the compound exhibits anticancer properties, careful dosage management is crucial to mitigate any adverse effects observed at higher concentrations.
Q & A
What are the key challenges in synthesizing 4-(3,5-Dimethoxybenzoyl)-2-methylpyridine, and how can reaction conditions be optimized?
Basic Research Focus
Synthesis of this compound involves regioselective benzoylation of the pyridine ring and protection/deprotection of methoxy groups. Common challenges include low yields due to steric hindrance from the 2-methyl group and competing side reactions (e.g., over-oxidation). To optimize conditions, employ Design of Experiments (DoE) methodologies, such as fractional factorial designs, to evaluate critical parameters (temperature, solvent polarity, catalyst loading). For example, a study using a Box-Behnken design identified dimethylformamide (DMF) as optimal for solubility, with yields improving by 23% when reaction temperature was maintained at 80–90°C .
How can computational methods predict the reactivity of this compound in novel reactions?
Advanced Research Focus
Quantum mechanical calculations (e.g., density functional theory, DFT) can model electron density distribution and frontier molecular orbitals to predict reactive sites. For instance, the carbonyl group in the benzoyl moiety exhibits high electrophilicity (Fukui indices >0.15), making it prone to nucleophilic attack. Coupling these insights with reaction path sampling (e.g., Nudged Elastic Band method) allows researchers to simulate transition states and identify kinetic barriers. ICReDD’s integrated computational-experimental workflows have reduced reaction development time by 40% in similar systems .
What analytical techniques are most effective for characterizing impurities in this compound?
Basic Research Focus
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. For structural elucidation of impurities:
- LC-MS/MS : Identifies byproducts via fragmentation patterns (e.g., demethylation products at m/z 241.1).
- NMR spectroscopy : -NMR resolves methoxy proton signals (δ 3.8–3.9 ppm) and pyridine ring protons (δ 7.2–8.1 ppm). A study reported a 0.5% impurity of 3,5-dimethoxybenzoic acid traced to incomplete benzoylation .
How can contradictory data on the compound’s biological activity be resolved?
Advanced Research Focus
Discrepancies in bioactivity studies (e.g., antimicrobial vs. inactive results) often stem from assay variability or solvent effects. Methodological solutions include:
- Standardized protocols : Use CLSI guidelines for MIC assays to ensure reproducibility.
- Solvent controls : DMSO concentrations >1% may inhibit bacterial growth, confounding results. A 2025 study demonstrated that normalizing solvent concentrations reduced false negatives by 30% .
- Meta-analysis : Apply hierarchical Bayesian models to aggregate data across studies and identify confounding variables .
What strategies are recommended for scaling up the synthesis of this compound while maintaining yield?
Advanced Research Focus
Scale-up challenges include heat dissipation and mixing efficiency. Implement:
- Flow chemistry : Continuous reactors enhance heat transfer and reduce side reactions. A pilot study achieved 85% yield at 100 g scale using a microfluidic reactor (residence time = 15 min) .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time, enabling dynamic adjustment of reagent stoichiometry .
How does the electronic structure of this compound influence its photophysical properties?
Advanced Research Focus
The conjugated π-system between the benzoyl and pyridine moieties enables strong absorption in the UV range (λmax = 310 nm). Time-dependent DFT (TD-DFT) calculations correlate this with a HOMO→LUMO transition (ΔE = 4.0 eV). Experimental validation via transient absorption spectroscopy revealed a triplet-state lifetime of 2.3 µs, suggesting potential applications in photocatalysis .
What are the ecological implications of this compound, given limited ecotoxicity data?
Basic Research Focus
Preliminary assessments using the EPA EPI Suite predict moderate bioaccumulation potential (log BCF = 1.8) but low acute aquatic toxicity (LC50 > 100 mg/L). However, structural analogs with methoxy groups show persistence in soil (DT50 = 60 days). Researchers should conduct microcosm studies to evaluate degradation pathways and metabolite toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
